molecular formula C9H18N2O2 B12399104 N-Acetyl-L-leucine-N-methylamide-d16

N-Acetyl-L-leucine-N-methylamide-d16

Cat. No.: B12399104
M. Wt: 202.35 g/mol
InChI Key: GFQFFCFJVLJXRY-QHJGUKJLSA-N
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Description

N-Acetyl-L-leucine-N-methylamide-d16 is a stable isotope-labeled compound used in various scientific research applications. It is an isotopic analog of N-Acetyl-L-leucine-N-methylamide, where the hydrogen atoms are replaced with deuterium (d16). This modification allows researchers to study metabolic pathways, reaction mechanisms, and other biochemical processes with greater precision.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-leucine-N-methylamide-d16 typically involves the acetylation of L-leucine followed by methylation. The process begins with the protection of the amino group of L-leucine, followed by acetylation using acetic anhydride. The protected intermediate is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucine-N-methylamide-d16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N-Acetyl-L-leucine-N-methylamide-d16 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucine-N-methylamide-d16 involves its interaction with specific molecular targets and pathways. The acetylation of L-leucine switches its carrier from the L-amino acid transporter to organic anion transporters (OAT1 and OAT3). This change in transport mechanism enhances the compound’s bioavailability and allows it to exert its effects more efficiently. The compound’s interaction with these transporters facilitates its uptake into cells, where it can participate in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-leucine
  • N-Acetyl-L-leucine-N-methylamide
  • N-Acetyl-N-methyl-L-leucinamide
  • N-Acetyl-N-methylleucylamide
  • N-Acetylleucine Methylamide

Uniqueness

N-Acetyl-L-leucine-N-methylamide-d16 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. The deuterium atoms provide a distinct mass difference, making it easier to differentiate from non-labeled compounds in mass spectrometry and other analytical techniques. This uniqueness makes it a valuable tool in various research fields, including chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

202.35 g/mol

IUPAC Name

(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2,2,2-trideuterioacetyl)amino]-N,4-bis(trideuteriomethyl)pentanamide

InChI

InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1/i1D3,2D3,3D3,4D3,5D2,6D,8D

InChI Key

GFQFFCFJVLJXRY-QHJGUKJLSA-N

Isomeric SMILES

[2H][C@@](C(=O)NC([2H])([2H])[2H])(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CC(C(=O)NC)NC(=O)C

Origin of Product

United States

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